CDP-4-dehydro-3,6-dideoxy-D-glucose epimer
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Overview
Description
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Enzymatic Mechanisms and Applications
Epimerization at Unactivated Stereocenters : Research highlights the intriguing capability of certain enzymes, such as CDP-d-tyvelose 2-epimerase, to catalyze epimerization at unactivated stereocenters, a critical process in the biosynthesis of sugars like tyvelose, essential for the O-antigen of Yersinia pseudotuberculosis IVA. This mechanism involves complex interactions with NAD+ and proposes a retro-aldol-type mechanism, underscoring the enzyme's potential for synthesizing structurally diverse sugars (Hallis et al., 2000).
Substrate Specificity and Enzyme Activity : The discovery of promiscuous epimerases like the CDP-tyvelose 2-epimerase from Thermodesulfatator atlanticus, which exhibits a broad substrate specificity across different nucleotide-activated forms of d-glucose, opens new avenues for enzymatic synthesis of rare sugars. This highlights the enzyme's role in expanding the toolbox for carbohydrate synthesis, with implications for understanding the structural and functional diversity of cellular components (Rapp et al., 2020).
Dehydration and Structural Analysis : Studies on CDP-D-glucose 4,6-dehydratase from Yersinia pseudotuberculosis and Salmonella typhi have shed light on the molecular mechanisms underlying the dehydration process essential for the synthesis of 3,6-dideoxyhexoses. These enzymes play a crucial role in converting CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose, a key intermediate in the production of important bacterial antigens. The structural analysis provides insights into the enzyme's active site and mechanism of action, offering potential targets for developing inhibitors against Gram-negative pathogens (Vogan et al., 2002; Koropatkin & Holden, 2005).
properties
Product Name |
CDP-4-dehydro-3,6-dideoxy-D-glucose epimer |
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Molecular Formula |
C15H23N3O14P2 |
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6S)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8+,9+,11+,12+,13+,14+/m0/s1 |
InChI Key |
DATWFRMXXZBEPM-SGLIKCFUSA-N |
Isomeric SMILES |
C[C@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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